Preclamol hydrochloride

説明

Historical Context of Dopamine (B1211576) Receptor Agonist Development

The journey into dopamine receptor agonists began shortly after the introduction of levodopa (B1675098) for Parkinson's disease. researchgate.netmedigraphic.com While revolutionary, long-term levodopa use was found to be associated with motor complications. researchgate.netpavilionhealthtoday.com This spurred the search for alternative treatments. Researchers hypothesized that drugs acting directly on dopamine receptors—dopamine agonists—could provide more continuous receptor stimulation and potentially avoid these issues. researchgate.netmedigraphic.com

The initial wave of development in the 1960s and 1970s produced ergot-derived agonists like bromocriptine. researchgate.netcambridge.org These first-generation agents were effective but often interacted with other receptors, such as serotonin (B10506) and adrenergic receptors, leading to a broader range of effects. nih.govwikipedia.org The following decades saw a significant push towards developing non-ergotamine dopamine agonists, which offered a more favorable and selective profile. researchgate.netmedigraphic.com This era of research focused on creating more specific drugs, leading to the synthesis and study of compounds like Preclamol (B1238939) hydrochloride to better understand and target the dopamine system. medigraphic.com

Nomenclatural and Stereoisomeric Considerations of Preclamol Hydrochloride

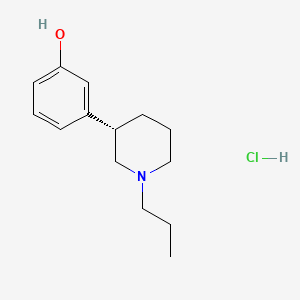

Preclamol is the International Nonproprietary Name (INN) for the specific levorotatory, or (-), enantiomer of the chemical compound 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP). wikipedia.org this compound refers to the hydrochloride salt form of this enantiomer. medchemexpress.comglpbio.com The compound 3-PPP is a racemate, a mixture of two stereoisomers (enantiomers) that are mirror images of each other and are non-superimposable. wikipedia.orgwikipedia.org These enantiomers, while chemically similar, exhibit distinct pharmacological actions, which is a key aspect of their research significance. wikipedia.org

The (-)-3-PPP enantiomer, known as Preclamol, is characterized by its dual action on dopamine D2 receptors. ncats.io It functions as a selective agonist at presynaptic dopamine autoreceptors. medchemexpress.comtargetmol.com These autoreceptors act as a feedback mechanism to inhibit dopamine synthesis and release. By stimulating them, Preclamol reduces dopaminergic activity. Concurrently, it acts as an antagonist at postsynaptic D2 receptors. wikipedia.orgncats.io This unique profile of reducing dopamine release while blocking its postsynaptic effects led to its investigation for conditions like schizophrenia. ncats.iojohnshopkins.edu Research showed that (-)-3-PPP could produce a temporary antipsychotic effect, though the effect was not always sustained, potentially due to receptor desensitization. nih.gov

In stark contrast to its counterpart, the (+)-3-PPP enantiomer, also referred to as (R)-Preclamol, acts as a dopamine agonist at both presynaptic autoreceptors and postsynaptic receptors. wikipedia.orgimmunomart.commedchemexpress.commedchemexpress.com This means it not only inhibits dopamine release at low doses by stimulating autoreceptors but also mimics the effect of dopamine at postsynaptic sites, leading to behavioral activation at higher doses. nih.gov This enantiomer's properties as a full agonist make it a useful research compound for studying the effects of broad dopamine receptor stimulation. immunomart.comnih.gov

Overview of Research Significance in Neuropharmacology

The primary significance of this compound and its enantiomers in neuropharmacology lies in their differential effects, which allow researchers to dissect the roles of presynaptic versus postsynaptic dopamine receptors. nih.govnih.gov The stereoselective actions of the 3-PPP enantiomers provided a powerful chemical tool to explore the functional consequences of activating or blocking different components of the dopaminergic system. nih.gov

Preclamol's profile as a partial dopamine agonist was of particular interest. johnshopkins.edu Partial agonists can act as either an agonist or an antagonist depending on the surrounding levels of the natural neurotransmitter (dopamine). nih.gov This property fueled research into its potential as a "dopamine stabilizer." Studies in animal models and human subjects explored its utility in both schizophrenia and Parkinson's disease. nih.govnih.gov In Parkinson's disease research, it was observed that Preclamol could have an antiparkinsonian (agonist) effect on its own but could also act as an antagonist by suppressing levodopa-induced dyskinesias. nih.gov Although it did not become a mainstream therapeutic agent, the research on Preclamol and its enantiomers has contributed significantly to the fundamental understanding of dopamine receptor pharmacology and the development of subsequent partial agonists. nih.govoup.com

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

3-[(3S)-1-propylpiperidin-3-yl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-2-8-15-9-4-6-13(11-15)12-5-3-7-14(16)10-12;/h3,5,7,10,13,16H,2,4,6,8-9,11H2,1H3;1H/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHUDETYKUBQJT-BTQNPOSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC(C1)C2=CC(=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCC[C@H](C1)C2=CC(=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017949 | |

| Record name | Preclamol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88768-67-6 | |

| Record name | Preclamol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088768676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Preclamol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRECLAMOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8W2T87WWW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Profile and Mechanism of Action of Preclamol Hydrochloride

Dopamine (B1211576) Receptor Subtype Selectivity

Preclamol's interaction with the dopaminergic system is not uniform across all receptor subtypes. It demonstrates a marked preference for presynaptic autoreceptors over postsynaptic receptors, which governs its primary mechanism of action.

Preclamol (B1238939) hydrochloride is identified as a selective dopamine autoreceptor agonist. medchemexpress.comelsevier.comnih.gov These presynaptic autoreceptors, which are of the D2-like receptor family, function as a negative feedback mechanism to modulate the synthesis and release of dopamine. Preclamol's primary pharmacological action is centered on its agonistic activity at these sites. nih.gov This selective affinity allows it to exert an inhibitory influence on dopaminergic neurotransmission. The compound is described as having a dual action at the dopamine D2 autoreceptor. medkoo.com

In addition to its primary role at autoreceptors, Preclamol also modulates postsynaptic dopamine receptors. medchemexpress.com Research indicates that it possesses a mixed agonist-antagonist profile at the postsynaptic level. nih.gov In some experimental models, (-)-3-PPP (Preclamol) has been shown to exhibit weak antagonistic effects at postsynaptic D2 receptors. nih.govnih.gov For instance, it has been observed to antagonize the effects of potent D2 receptor agonists. nih.gov This suggests a complex interaction where it can stimulate presynaptic autoreceptors while simultaneously having inhibitory or weak stimulatory effects on postsynaptic receptors. nih.govmedchemexpress.com

| Receptor Site | Selectivity Profile of Preclamol Hydrochloride ((-)-3PPP) |

| Presynaptic Dopamine Autoreceptors (D2-like) | Selective Agonist |

| Postsynaptic Dopamine Receptors | Mixed Agonist-Antagonist / Weak Antagonist |

Agonist and Antagonist Functional Profiles

The functional effects of Preclamol are a direct consequence of its receptor selectivity and are stereospecific, meaning the (-) and (+) enantiomers of 3-PPP possess different functional activities.

At higher concentrations, the (-)-3PPP enantiomer (Preclamol) displays antagonistic properties at postsynaptic dopamine receptors. nih.gov This antagonistic activity is considered weak but significant. nih.govnih.gov In various studies, Preclamol has been shown to inhibit behaviors induced by dopamine agonists such as d-amphetamine and apomorphine (B128758). nih.gov This suggests that while it acts as an agonist at presynaptic autoreceptors, it can concurrently block or partially block the function of postsynaptic dopamine receptors. nih.gov

In contrast to Preclamol, its enantiomer, (+)-3-PPP, is a selective sigma receptor agonist. nih.gov The (+) isomer has a low affinity for sigma receptors. nih.gov The activation of sigma receptors by (+)-3-PPP has been shown to influence the dopamine system, producing a dose-dependent inhibition of dopamine neuron firing rates. nih.gov This effect can be reversed by sigma receptor antagonists, confirming the specificity of the interaction. nih.govnih.gov This distinct pharmacological target highlights the stereoselectivity of the 3-PPP molecule, where the (-) enantiomer primarily targets dopamine autoreceptors and the (+) enantiomer targets sigma receptors. nih.gov

| Enantiomer | Primary Functional Profile | Mechanism of Action |

| (-)-3PPP (Preclamol) | Dopamine Autoreceptor Agonist | Stimulates presynaptic D2-like autoreceptors, leading to inhibition of dopamine synthesis and release. oup.com |

| (-)-3PPP (Preclamol) | Postsynaptic Dopamine Receptor Antagonist (weak) | Blocks postsynaptic D2 receptors, particularly at higher doses, antagonizing the effects of other dopamine agonists. nih.govnih.gov |

| (+)-3PPP | Sigma Receptor Agonist | Binds to and activates sigma receptors, which can indirectly modulate dopaminergic neuronal activity. nih.govnih.gov |

Intracellular Signaling Cascades

The binding of this compound to dopamine D2 receptors initiates a cascade of intracellular signaling events. As a G protein-coupled receptor (GPCR), the D2 receptor transduces extracellular signals into intracellular responses through the activation of heterotrimeric G proteins. Specifically, D2 receptors are coupled to the Gαi/o class of G proteins. frontiersin.org

Activation of the Gαi/o subunit by D2 receptor agonists, including partial agonists like Preclamol, leads to the inhibition of adenylate cyclase. nih.govfrontiersin.org This enzyme is responsible for the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in numerous cellular functions. nih.govlibretexts.org By inhibiting adenylate cyclase, this compound effectively reduces the intracellular concentration of cAMP. frontiersin.org This reduction in cAMP levels subsequently impacts the activity of downstream effectors, most notably Protein Kinase A (PKA). The decrease in PKA activation alters the phosphorylation state of various substrate proteins, thereby modulating their activity and leading to the ultimate cellular response.

Table 1: General Effects of Dopamine D2 Receptor Activation on Adenylate Cyclase Pathway

| Ligand Type | D2 Receptor Interaction | Gαi/o Protein Activity | Adenylate Cyclase Activity | Intracellular cAMP Levels |

| Full Agonist | Full Activation | Strong Activation | Strong Inhibition | Significantly Decreased |

| Partial Agonist (e.g., Preclamol) | Partial Activation | Moderate Activation | Moderate Inhibition | Decreased |

| Antagonist | Blocks Agonist Binding | No Activation | Basal or Stimulated Activity | Unchanged or Increased |

This table represents the generally accepted mechanism of D2 receptor signaling and is not based on specific experimental data for this compound.

The signaling of D2 receptors is complex and can extend beyond the modulation of adenylate cyclase. D2-like receptors have been shown to influence other signaling pathways, including those involving phospholipases and ion channels. nih.gov However, specific research detailing the effects of this compound on these alternative intracellular signaling cascades is limited.

The concept of "functional selectivity" or "biased agonism" suggests that different agonists binding to the same receptor can stabilize distinct receptor conformations, leading to the preferential activation of certain downstream signaling pathways over others. nih.govnih.gov For instance, some D2 receptor agonists might primarily modulate adenylate cyclase, while others could have a more pronounced effect on G protein-independent pathways, such as those mediated by β-arrestin. nih.gov Studies have proposed that partial agonists like Preclamol may stabilize different receptor conformations compared to full agonists, potentially leading to functionally selective signaling. oup.com However, detailed experimental data elucidating the specific signaling bias of this compound is not available in the current body of scientific literature. Consequently, its effects on pathways such as the phospholipase C (PLC) cascade, which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), or its direct modulation of ion channel activity, remain to be experimentally characterized.

Preclinical Research and Experimental Models of Preclamol Hydrochloride

In Vitro Pharmacological Characterization

In vitro studies have been fundamental in elucidating the molecular interactions and cellular effects of Preclamol (B1238939), providing a basis for understanding its behavioral and potential therapeutic effects.

Receptor binding assays have demonstrated that Preclamol hydrochloride possesses a distinct affinity profile, primarily for dopamine (B1211576) D2-like receptors. In studies using rat striatal membranes, Preclamol showed no preferential affinity for the D3 presynaptic binding site over the D2 postsynaptic site nih.gov. It effectively displaces radioligands such as ³H-spiperone from bovine anterior pituitary membranes, which are rich in D2 receptors oup.com. Unlike its dextrorotatory enantiomer, (+)-3-PPP, which is a standard ligand for sigma (σ) receptors, Preclamol's significant activity is concentrated on the dopaminergic system nih.govnih.gov. Its profile is characterized as a selective dopamine autoreceptor agonist and a mixed agonist-antagonist at postsynaptic dopamine receptors researchgate.net.

| Receptor Target | Binding Characteristics | Tissue/Preparation | Key Findings |

|---|---|---|---|

| Dopamine D2-like Receptors (Autoreceptors) | Agonist | Rat Striatum | Acts as a partial agonist at striatal dopamine autoreceptors controlling dopamine synthesis nih.gov. |

| Dopamine D2-like Receptors (Postsynaptic) | Partial Agonist / Antagonist | Rat Striatum | Exhibits antagonistic effects on postsynaptic sites, particularly in states of high dopaminergic tone nih.govscispace.com. |

| Pituitary D2 Receptors | Partial Agonist | Bovine Anterior Pituitary | Displaces ³H-spiperone and inhibits prolactin secretion, consistent with partial agonist activity oup.com. |

| Dopamine D1 Receptors | No Significant Affinity | N/A | Studies suggest Preclamol's activity is not mediated by D1 receptors nih.gov. |

The functional activity of Preclamol has been assessed in cell-based assays that measure downstream signaling events following receptor binding. Dopamine D2 receptors are coupled to inhibitory G-proteins (Gi/o), which suppress the activity of the enzyme adenylyl cyclase, leading to a decrease in the intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP) nih.gov. As a partial agonist at D2 receptors, Preclamol is expected to inhibit adenylyl cyclase activity, but to a lesser extent than a full agonist like dopamine. In line with this, in vitro studies have shown that Preclamol can exert a dopamine antagonistic effect on dopamine-stimulated adenylyl cyclase activity, which is characteristic of a partial agonist competing with a full agonist at the receptor site nih.gov.

Preclamol's effects on dopamine synthesis and release are central to its mechanism of action, particularly its function as an autoreceptor agonist.

Dopamine Synthesis: In studies measuring the rate of dopamine synthesis via the accumulation of its precursor, DOPA, Preclamol demonstrated partial agonist activity at striatal dopamine autoreceptors nih.gov. When dopamine synthesis was stimulated with gamma-butyrolactone (B3396035) (GBL), Preclamol only partially prevented this increase, whereas the full agonist (+)-3-PPP was able to completely block it nih.gov. Furthermore, Preclamol partially antagonized the inhibitory effect of the full agonist apomorphine (B128758) on DOPA accumulation, confirming its partial agonist nature nih.gov.

Dopamine Release: In superfused slices of the rabbit caudate nucleus, Preclamol was found to inhibit the electrically-evoked release of ³H-dopamine. This action is consistent with its agonist activity at presynaptic D2 autoreceptors, which function to provide negative feedback on dopamine release.

In Vivo Animal Models of Neuropsychiatric Disorders

The complex in vitro profile of Preclamol has been further explored in animal models designed to replicate aspects of neuropsychiatric conditions like schizophrenia and Parkinson's disease.

Models of Schizophrenia: A key preclinical screening tool for antipsychotic potential is the conditioned avoidance response (CAR) test. In this paradigm, Preclamol effectively reduced avoidance behavior in rats without affecting their ability to escape the unconditioned stimulus, a profile consistent with antipsychotic agents scispace.com. The median effective dose (ED50) for this inhibition was found to be 16.53 mg/kg oup.com. Additionally, Preclamol has been shown to inhibit stereotyped behaviors (compulsive licking/biting) in rats induced by dopamine agonists such as apomorphine and d-amphetamine, which is another indicator of potential antipsychotic activity nih.gov.

Models of Parkinson's Disease: The most widely used animal model for Parkinson's disease involves the unilateral lesioning of the nigrostriatal dopamine pathway with the neurotoxin 6-hydroxydopamine (6-OHDA) nih.gov. In 6-OHDA-lesioned rats, which have supersensitive postsynaptic dopamine receptors on the lesioned side, Preclamol induces contralateral rotation nih.govoup.com. This effect is indicative of a dopamine agonist action at these postsynaptic receptors. Studies have determined the ED50 for Preclamol-induced rotation to be 0.87 mg/kg in rats with high rotational sensitivity nih.gov.

Behavioral assessments in preclinical models provide an integrated view of a compound's central nervous system effects. Preclamol's behavioral profile is consistent with its mixed partial agonist activity at different dopamine receptor populations.

| Behavioral Model | Species | Effect of Preclamol | Inferred Mechanism of Action |

|---|---|---|---|

| Conditioned Avoidance Response (CAR) | Rat | Inhibited avoidance responding (ED50 = 16.53 mg/kg) oup.comscispace.com. | Postsynaptic D2 receptor antagonism scispace.com. |

| Apomorphine/Amphetamine-Induced Stereotypy | Rat | Inhibited compulsive licking and biting behaviors nih.gov. | Postsynaptic D2 receptor antagonism nih.gov. |

| 6-OHDA-Lesioned Rotational Model | Rat | Induced contralateral rotation (ED50 = 0.87 mg/kg) nih.gov. | Postsynaptic D2 receptor agonism nih.gov. |

| Locomotor Activity | Rat | Inhibited locomotor activity at doses lower than those affecting CAR scispace.com. | Presynaptic D2 autoreceptor agonism scispace.com. |

Behavioral Pharmacology Assessments

Locomotor Activity Paradigms

This compound has been observed to suppress exploratory locomotor activity in rats. In comparative studies, its potency in reducing this activity was found to be similar to that of the antipsychotic agent raclopride. However, when examining treadmill-induced locomotion, preclamol is reported to be less potent than raclopride. This suggests that while preclamol has an inhibitory effect on spontaneous exploratory movements, its impact on more structured motor tasks like treadmill locomotion may be less pronounced. researchgate.net

Conditioned Avoidance Response (CAR) Studies

In preclinical models designed to assess antipsychotic potential, this compound has been shown to inhibit the conditioned avoidance response (CAR) in a dose-dependent manner. The median effective dose (ED50) for preclamol in inhibiting CAR has been calculated at 16.53 mg/kg. nih.gov In comparative analyses with other dopamine receptor modulators, preclamol is found to be less potent in suppressing CAR than the D2 receptor antagonist raclopride. researchgate.net

Table 1: Comparative ED50 Values for Inhibition of Conditioned Avoidance Response (CAR)

| Compound | ED50 (mg/kg) |

|---|---|

| This compound | 16.53 |

| Haloperidol | 0.006 |

| Terguride (B126555) | 0.79 |

| Aripiprazole (B633) | 6.8 |

| OPC-4392 | 6.65 |

This table presents the median effective dose (ED50) of this compound required to inhibit the conditioned avoidance response, in comparison to other dopamine-modulating agents. Data sourced from nih.gov.

Contralateral Rotation in Lesioned Models

The effect of this compound on motor behavior has been investigated using unilateral 6-hydroxydopamine (6-OHDA) lesioned rat models, a common paradigm for studying dopamine agonist and antagonist properties. In these models, dopamine agonists induce rotation contralateral to the lesioned side. Preclamol has demonstrated the ability to cause contralateral rotation, indicating in vivo dopamine agonist effects. When compared to the response elicited by apomorphine, a potent dopamine agonist, preclamol's efficacy in inducing contralateral rotation is a key parameter in its preclinical characterization. nih.gov

Other Affective/Cognitive Behavioral Measures

Currently, detailed preclinical data on the effects of this compound in other specific affective or cognitive behavioral models, such as those evaluating anxiety, depression, or specific cognitive domains like learning and memory, are not extensively available in the reviewed literature.

Neurochemical Analysis in Brain Regions (e.g., striatum, nucleus accumbens, prefrontal cortex)

Neurochemical studies have focused on the interaction of this compound with dopamine D2 receptors, particularly in the striatum. In vivo studies have demonstrated a dose-dependent increase in the occupancy of striatal D2 receptors following the administration of preclamol. The median effective dose (ED50) for striatal D2 receptor occupancy by preclamol has been determined to be 1.1 mg/kg. nih.gov This indicates a significant engagement with this key receptor target in a brain region crucial for motor control and reward processing. Detailed neurochemical analyses in other brain regions such as the nucleus accumbens and prefrontal cortex are less extensively documented in the available literature. nih.gov

Table 2: Striatal D2 Receptor Occupancy of this compound

| Dose (mg/kg) | Mean D2 Receptor Occupancy (%) |

|---|---|

| 0.3 | 4 |

| 30 | 91 |

This table illustrates the dose-dependent occupancy of dopamine D2 receptors in the striatum following the administration of this compound. Data sourced from nih.gov.

Electrophysiological Studies

Specific electrophysiological studies detailing the direct effects of this compound on the firing patterns of dopamine neurons in key brain regions like the ventral tegmental area or the substantia nigra are not widely available in the current body of literature. Such studies would be crucial in elucidating the precise impact of preclamol on neuronal activity at a cellular level.

Clinical Investigations and Therapeutic Potential of Preclamol Hydrochloride

Early Phase Clinical Trials (Phase I/II equivalent)

Safety and Tolerability Assessments

Early clinical investigations of preclamol (B1238939) hydrochloride focused on establishing its safety and tolerability in human subjects. In a single rising dose design study involving male volunteers with schizophrenia, preclamol was administered intramuscularly. The evaluations, which were conducted in a blind manner, revealed no significant untoward effects on major organ systems. All safety evaluations were reported as negative. nih.gov Furthermore, in studies evaluating its efficacy in both schizophrenia and Parkinson's disease, preclamol was noted for its lack of motor side effects, a common concern with dopaminergic agents. nih.govnih.gov This favorable safety profile in early trials suggested that preclamol was a safe compound for further investigation in clinical settings.

Preliminary Pharmacodynamic Biomarkers (e.g., Endocrine Markers)

As a partial dopamine (B1211576) agonist, the pharmacodynamic effects of preclamol hydrochloride on endocrine markers were a key area of investigation in early trials. One notable finding was its effect on Growth Hormone (GH) levels. In a study with male schizophrenic volunteers, GH levels were observed to be elevated in a linear fashion up to a certain dose, after which the effect plateaued. nih.gov

Preclinical studies in animal models also provided insights into its potential effects on other endocrine markers. In female rats, preclamol demonstrated an ability to lower serum prolactin levels, particularly after chronic dopamine depletion, suggesting an interaction with pituitary dopamine receptors. nih.gov However, comprehensive data on prolactin and other endocrine markers in human clinical trials remain to be fully elucidated.

Efficacy Studies in Schizophrenia Spectrum Disorders

Symptomology Evaluation (Positive and Negative Symptoms)

Clinical trials investigating the efficacy of this compound in schizophrenia have shown effects on both positive and negative symptoms. In an early efficacy study involving drug-free patients with schizophrenia, preclamol was administered in a placebo-controlled crossover design. nih.gov The results indicated a reduction in psychotic symptoms.

Specifically, positive symptoms, as measured by the Psychosis Change Scale, showed a 30% decrease in one week with preclamol compared to placebo. nih.gov Concurrently, negative symptoms, evaluated using the Brief Psychiatric Rating Scale Withdrawal subscale, demonstrated a 28% decrease with the drug over the same period. nih.gov These findings suggested that preclamol has the potential to address both core symptom domains of schizophrenia.

Clinical Response and Remission Rates

While preclamol demonstrated an initial antipsychotic effect, the sustainability of this clinical response was a challenge noted in early studies. In a dose-finding study, an apparent antipsychotic effect was observed with repeated dosing; however, this effect was not sustained for longer than one week. nih.gov This transient nature of the therapeutic effect was hypothesized to be due to desensitization of the dopamine receptors by the agonist action of the drug. nih.gov Consequently, detailed data on clinical response and remission rates over longer periods are limited, with the primary finding being the short duration of its initial efficacy.

Efficacy Studies in Parkinson's Disease

The therapeutic potential of this compound has also been explored in the context of Parkinson's disease, where it exhibited a dual action depending on the concurrent dopaminergic state. In a double-blind, placebo-controlled study with nine patients, preclamol monotherapy demonstrated an antiparkinsonian effect in five of the individuals. nih.gov

Furthermore, a study on patients with disabling "on-off" fluctuations found that preclamol had a mild but clear antiakinetic (improving movement) effect. Notably, this effect was associated with less dyskinesia compared to subcutaneous apomorphine (B128758). nih.gov

Interestingly, when co-administered with levodopa (B1675098) in patients experiencing mild dyskinesias, preclamol showed dopamine antagonist effects. In two of seven patients, it led to the complete suppression of dyskinesias, which was accompanied by a re-emergence of parkinsonian signs. nih.gov This suggests that preclamol can act as either an agonist or an antagonist, depending on the level of dopaminergic stimulation.

Motor Fluctuations and Dyskinesia Assessment

This compound has been investigated for its effects on motor complications, specifically motor fluctuations and dyskinesia, in patients with Parkinson's disease. In clinical assessments, preclamol demonstrated a notable characteristic: it provoked less dyskinesia compared to subcutaneous apomorphine, a standard treatment used for comparison. nih.gov This suggests a potentially favorable profile in managing motor symptoms without inducing significant involuntary movements.

Further investigation into its role in combination therapy yielded specific results. When preclamol was co-administered with a dose of levodopa known to cause mild dyskinesia, it resulted in the complete suppression of these involuntary movements in two out of seven patients studied. nih.gov However, this suppression of dyskinesia was accompanied by a re-emergence of parkinsonian signs in those same patients, illustrating the compound's complex dual activity. nih.gov

Table 1: Comparative Effects of Preclamol in Clinical Assessment

| Treatment Arm | Patient Cohort | Key Finding on Dyskinesia |

|---|---|---|

| Preclamol | Patients with disabling on-off parkinsonian fluctuations | Provoked less dyskinesia than the comparator. nih.gov |

Antiakinetic Effects

The antiakinetic properties of preclamol, or its ability to improve voluntary movement, have been a key focus of clinical studies. Research has shown that preclamol possesses a mild but clear antiakinetic effect. nih.gov While this effect was unequivocal, it was found to be less pronounced than that produced by subcutaneous apomorphine. nih.gov

In a separate double-blind, placebo-controlled study evaluating preclamol as a monotherapy, an antiparkinsonian effect was observed in five out of nine patients. nih.gov This finding indicates that, for a subset of patients, preclamol on its own could produce a therapeutic response against the core motor symptoms of Parkinson's disease. nih.gov

Challenges and Limitations in Clinical Development

Patient Response Heterogeneity

A significant challenge identified in the clinical development of this compound is the heterogeneity of patient responses. Clinical trial data indicates that not all individuals experienced a therapeutic benefit. For instance, when administered as a monotherapy, preclamol produced a discernible antiparkinsonian effect in only five of the nine patients evaluated. nih.gov

This variability was also evident in combination therapy trials. The complete suppression of levodopa-induced dyskinesias was observed in only two of seven patients, highlighting a differential response among the study participants. nih.gov This suggests that the efficacy of preclamol can be highly patient-dependent, complicating its potential application in a broader population. nih.gov

Table 2: Heterogeneity in Patient Response to Preclamol

| Therapeutic Approach | Total Patients | Patients Showing Positive Response | Response Rate |

|---|---|---|---|

| Monotherapy (Antiakinetic Effect) | 9 | 5 | 55.6% |

Consistency of Therapeutic Effects

The consistency of preclamol's therapeutic effects has been a point of concern in its clinical evaluation. Studies have noted frequently inconsistent effects, which poses a limitation to its reliability as a treatment. nih.gov The compound's dual action as both a dopamine agonist and antagonist, depending on the concurrent level of dopaminergic stimulation, may contribute to this lack of consistency. nih.gov For example, at lower doses and in the presence of levodopa, preclamol exhibited dopamine antagonist effects, leading to the re-emergence of parkinsonian signs in some patients. nih.gov

Comparative Pharmacological Studies of Preclamol Hydrochloride

Comparison with Full Dopamine (B1211576) Agonists

Preclamol's effects have been compared to those of full dopamine agonists, such as apomorphine (B128758), particularly in the context of conditions involving dopamine deficiency. In a clinical study involving patients with Parkinson's disease experiencing disabling "on-off" fluctuations, preclamol (B1238939) demonstrated a mild but clear antiakinetic effect. nih.gov However, this effect was less pronounced than that produced by the full agonist apomorphine administered subcutaneously. nih.gov A notable distinction was that preclamol induced less dyskinesia compared to apomorphine. nih.gov

Preclinical studies in rats with bilateral 6-hydroxydopamine lesions, a model of dopamine depletion, showed that while full agonists like apomorphine induce pronounced hypermotility, preclamol also induced hypermotility, suggesting an ability to stimulate postsynaptic dopamine receptors in the absence of endogenous dopamine. nih.gov However, the intrinsic activity of preclamol at these postsynaptic receptors was found to be similar to apomorphine in this specific model. nih.gov

| Feature | Preclamol Hydrochloride | Apomorphine |

|---|---|---|

| Receptor Activity | Partial Dopamine D2 Agonist | Full Dopamine Agonist |

| Antiakinetic Effect | Mild but unequivocal nih.gov | More pronounced than Preclamol nih.gov |

| Dyskinesia Induction | Less than apomorphine nih.gov | Higher propensity to induce dyskinesia nih.gov |

Comparison with Other Partial Dopamine Agonists (e.g., Aripiprazole (B633), Terguride)

Preclamol has been evaluated alongside other dopamine D2 receptor partial agonists, including aripiprazole and terguride (B126555), in various preclinical models. These studies highlight both similarities and differences in their pharmacological profiles.

In preclinical animal models predictive of antipsychotic efficacy, preclamol, aripiprazole, and terguride all demonstrated the ability to inhibit amphetamine-induced locomotion (AIL) and conditioned avoidance response (CAR). nih.govoup.com However, their potencies in these models varied. For instance, the ED50 value for inhibiting AIL was 9.09 mg/kg for preclamol, 0.65 mg/kg for aripiprazole, and 0.6 mg/kg for terguride. oup.com In the CAR test, the ED50 for preclamol was 16.53 mg/kg, while for aripiprazole it was 6.8 mg/kg and for terguride it was 0.79 mg/kg. oup.com

These partial agonists also show dose-dependent occupancy of striatal D2 receptors. Preclamol exhibited an ED50 of 1.1 mg/kg for striatal D2 receptor occupancy, comparable to OPC-4392 (an aripiprazole predecessor) but significantly different from terguride (0.04 mg/kg). oup.com Despite achieving high levels of D2 receptor occupancy (over 80%), these partial agonists, including preclamol, did not induce catalepsy, a motor side effect associated with dopamine antagonists. nih.gov

A key differentiator among these partial agonists is their intrinsic activity. In a hypo-dopaminergic animal model, aripiprazole showed the least intrinsic activity, suggesting a lower propensity to stimulate dopamine receptors in a low-dopamine state. nih.gov In contrast, studies on dopamine synthesis in rat brain slices revealed that preclamol acts as a typical partial agonist under both low and high dopaminergic tone, whereas aripiprazole's activity switches from agonistic in low-tone conditions to antagonistic in high-tone conditions. oup.com

| Parameter | Preclamol | Aripiprazole | Terguride |

|---|---|---|---|

| ED50 for AIL Inhibition (mg/kg) | 9.09 oup.com | 0.65 oup.com | 0.6 oup.com |

| ED50 for CAR Inhibition (mg/kg) | 16.53 oup.com | 6.8 oup.com | 0.79 oup.com |

| ED50 for Striatal D2 Receptor Occupancy (mg/kg) | 1.1 oup.com | N/A (OPC-4392: 1.1) oup.com | 0.04 oup.com |

| Intrinsic Activity in Hypo-dopaminergic Model | Higher than Aripiprazole nih.gov | Lowest among compared partial agonists nih.gov | Data not specified |

Comparison with Dopamine Receptor Antagonists

Preclamol is distinguished from classical dopamine receptor antagonists by its mixed agonist-antagonist profile. nih.gov This duality is dependent on the prevailing dopaminergic tone. In situations of high dopamine activity, preclamol can act as an antagonist. For example, in patients with Parkinson's disease treated with levodopa (B1675098), the co-administration of low doses of preclamol resulted in the suppression of dyskinesias and a re-emergence of parkinsonian signs, demonstrating a functional dopamine antagonist effect. nih.gov

Preclinical studies further illustrate this antagonist activity. Preclamol was found to completely antagonize the locomotor hyperactivity induced by d-amphetamine. nih.gov It also partially antagonized the discriminative cue of d-amphetamine in rats and the effects of the selective D2 agonist quinpirole. nih.gov This ability to both partially stimulate and block D2 receptors depending on the context is a hallmark of its partial agonist nature and contrasts with pure antagonists like haloperidol, which consistently block dopamine receptors. nih.gov

Stereoisomeric Comparisons: (-)-3-PPP versus (+)-3-PPP Actions

The pharmacological actions of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) are highly dependent on its stereochemistry. Preclamol is the (-)-enantiomer, and its effects are distinct from the (+)-enantiomer.

Both enantiomers are partial D2 agonists, but the (+)-isomer has a somewhat lower affinity and lower intrinsic activity. nih.gov In electrophysiological studies, (+)-3-PPP effectively inhibited the activity of all dopamine neurons studied and stimulated pallidal activity, similar to other dopamine agonists. nih.gov In contrast, (-)-3-PPP (preclamol) was less effective at inhibiting dopamine cell activity. nih.gov When administered systemically, (-)-3-PPP acts as a partial agonist in the substantia nigra pars compacta and as an antagonist at postsynaptic dopamine receptors. nih.gov It was shown to reverse the pallidal rate increases induced by (+)-3-PPP and block the effects of apomorphine on these cells. nih.gov

In vitro studies have also shown that while both enantiomers possess weak dopamine agonistic activity, (-)-3-PPP exhibits some dopamine antagonistic effects on dopamine-stimulated adenylate cyclase. nih.gov This mixed agonist/antagonist profile of the (-) enantiomer appears to be key to its unique pharmacological properties. nih.gov

| Characteristic | (-)-3-PPP (Preclamol) | (+)-3-PPP |

|---|---|---|

| Effect on Dopamine Cell Firing | Less effective at inhibition; partial agonist effect nih.gov | Effectively inhibits firing nih.gov |

| Postsynaptic Receptor Activity | Antagonist nih.gov | Agonist (lower intrinsic activity than full agonists) nih.govnih.gov |

| Effect on Pallidal Cell Activity | No effect alone; reverses effects of (+)-3-PPP and apomorphine nih.gov | Stimulates activity nih.gov |

| In Vitro Dopamine Agonist Activity | Weak nih.gov | Weak nih.gov |

| In Vitro Dopamine Antagonist Activity | Present nih.gov | Not specified |

Toxicological and Safety Research Methodologies for Preclamol Hydrochloride

Preclinical Toxicology Study Designs

Preclinical toxicology studies are designed to identify potential hazards associated with a drug candidate. criver.com These studies involve the administration of the test substance to animals to evaluate its potential adverse effects.

Acute Toxicity Studies

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. wuxiapptec.com These studies help in the determination of the median lethal dose (LD50), which is the dose that is lethal to 50% of the test population. nc3rs.org.uk They also help in identifying the target organs of toxicity and in dose selection for longer-term studies. wuxiapptec.comnih.gov

Data on Preclamol (B1238939) hydrochloride: Specific acute toxicity data for Preclamol hydrochloride, such as LD50 values, are not available in publicly accessible literature.

Subchronic Toxicity Studies

Subchronic toxicity studies involve the repeated administration of a substance over a period of up to 90 days. criver.comaltasciences.comcreative-biolabs.com These studies are designed to identify the toxicological profile of a compound after repeated exposure and to determine a No-Observed-Adverse-Effect-Level (NOAEL). glplifetest.orgchemsafetypro.com A NOAEL is the highest dose at which there are no statistically or biologically significant increases in the frequency or severity of any adverse effects. chemsafetypro.com

Data on this compound: Publicly available data from subchronic toxicity studies on this compound could not be identified.

Chronic Toxicity Studies

Chronic toxicity studies are long-term studies, typically lasting from 6 to 12 months or even longer, designed to assess the cumulative toxicity of a substance. oecd.orgoecd.orgregulations.gov These studies are crucial for drugs intended for long-term human use and help in identifying target organ toxicity and dose-response relationships. criver.comaltasciences.com

Data on this compound: There is no publicly available information regarding chronic toxicity studies conducted on this compound.

Repeated-Dose Toxicity Studies

The primary goal of repeated-dose toxicity studies is to characterize the toxicological profile of a test compound following repeated administration. europa.eu These studies help in identifying potential target organs of toxicity, exposure-response relationships, and the potential reversibility of toxic effects. chemsafetypro.comeuropa.euscience.gov The duration of these studies is dependent on the proposed duration of therapeutic use in humans. europa.eu

Data on this compound: Specific findings from repeated-dose toxicity studies on this compound are not available in the public domain.

Reproductive and Developmental Toxicity Studies

Reproductive and developmental toxicity studies are conducted to evaluate the potential effects of a substance on the reproductive system and on a developing organism. nih.govtoxicoop.comfda.govwuxiapptec.combirthdefectsresearch.org These studies assess various endpoints, including fertility, embryonic and fetal development, and postnatal development. fda.govbirthdefectsresearch.orgich.org

Data on this compound: Information regarding reproductive and developmental toxicity studies for this compound is not publicly available.

Carcinogenicity Assessments

Carcinogenicity studies are performed to assess the potential of a substance to cause cancer. iitri.org These are typically long-term studies, often lasting for the lifetime of the test animals, usually rodents. iitri.orgnih.gov The decision to conduct carcinogenicity studies is based on factors such as the duration of proposed clinical use, and findings from earlier toxicity studies. iitri.org

Data on this compound: There are no publicly available reports on the carcinogenicity assessment of this compound.

Genetic Toxicology Studies

Genetic toxicology studies are a critical component of drug safety assessment, designed to identify compounds that have the potential to cause mutations or chromosomal damage. criver.com These evaluations are required by regulatory agencies to assess a drug candidate's carcinogenic and mutagenic risks before clinical trials in humans can begin. criver.com The methodologies employed involve a standard battery of in vitro (in a controlled environment) and in vivo (in a living organism) assays. criver.comlabcorp.com

The primary objectives of these studies are to detect gene mutations, which are changes to the DNA sequence of a gene, and clastogenicity, which involves structural or numerical damage to chromosomes. The standard testing strategy for a compound like this compound would include:

Bacterial Reverse Mutation Assay (Ames Test): This widely used in vitro test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) to detect a compound's ability to cause gene mutations. criver.comlabcorp.com

In Vitro Mammalian Cell Assays: To assess chromosomal damage, an in vitro micronucleus test or a chromosome aberration assay is conducted using mammalian cells, such as human lymphocytes or Chinese Hamster Ovary (CHO) cells. labcorp.com These tests can identify agents that cause breaks, rearrangements, or loss of chromosomes. Gene mutation potential in mammalian cells is also evaluated, often using a mouse lymphoma assay (MLA). labcorp.com

In Vivo Assays: If positive results are found in in vitro tests, or as part of a standard testing battery, in vivo studies are conducted to assess genotoxicity in a whole animal model. nih.gov The most common is the rodent bone marrow micronucleus test, which evaluates chromosomal damage in developing red blood cells. labcorp.com Other available tests include the in vivo comet assay, which detects DNA strand breaks, and the transgenic rodent gene mutation assay. criver.comlabcorp.com

These studies are conducted according to international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and regulatory acceptance. labcorp.com

In Vivo Safety Endpoint Evaluations

The monitoring of major organ systems is a cornerstone of preclinical and clinical safety assessment. Safety pharmacology studies investigate the effects of a substance on vital functions, with a core battery of tests focusing on the central nervous, cardiovascular, and respiratory systems. fda.govcriver.com Supplemental studies evaluate other systems such as the renal (kidney) and hepatic (liver) systems when there is a cause for concern or as part of repeated-dose toxicity studies. fda.gov

Methods for monitoring these systems include functional assessments and histopathological (microscopic) examination of organ tissues. For this compound, safety evaluations conducted in human volunteers were reported to be negative, with no untoward effects observed on major organ systems. elsevier.comjohnshopkins.edu This finding suggests that, within the parameters of the study, the compound did not produce clinically significant alterations in the function of vital organs.

Clinical pathology testing provides quantitative data on the effects of a substance on the blood and on liver and kidney function. koreamed.org It is a standard component of toxicology studies and involves hematology and clinical biochemistry analyses. koreamed.org These tests help to identify organ system damage, metabolic disturbances, and other pathophysiological responses. koreamed.org The negative safety findings for this compound indicate that its administration did not result in significant alterations to these clinical pathology markers. elsevier.comjohnshopkins.edu

A standard panel of clinical pathology parameters that would be evaluated includes:

Interactive Table: Key Clinical Pathology Parameters in Safety Assessment

| Parameter Category | Analyte | Primary Organ System Monitored | Significance |

|---|---|---|---|

| Hepatic (Liver) | Alanine Aminotransferase (ALT) | Liver | An enzyme released into the blood when liver cells are damaged. nih.gov |

| Aspartate Aminotransferase (AST) | Liver, Heart, Muscle | An enzyme that can indicate tissue damage, particularly in the liver. nih.gov | |

| Alkaline Phosphatase (ALP) | Liver, Bone | Elevated levels can indicate liver or bone disorders. nih.gov | |

| Total Bilirubin | Liver | A waste product from the breakdown of red blood cells; high levels can indicate liver dysfunction. | |

| Renal (Kidney) | Blood Urea Nitrogen (BUN) | Kidney | A waste product filtered by the kidneys; elevated levels can suggest impaired kidney function. |

| Creatinine | Kidney | A waste product from muscle metabolism; elevated levels are a key indicator of reduced kidney function. nih.gov | |

| Hematology | Red Blood Cell (RBC) Count | Hematopoietic System | Measures the number of oxygen-carrying red blood cells. |

| White Blood Cell (WBC) Count | Hematopoietic/Immune System | Measures the number of immune cells; can indicate infection or inflammation. nih.gov | |

| Platelet Count | Hematopoietic System | Measures cell fragments essential for blood clotting. | |

| Hemoglobin | Hematopoietic System | The protein in red blood cells that carries oxygen. | |

| Metabolic | Glucose | Endocrine (Pancreas) | Measures blood sugar levels. nih.gov |

| Total Protein | Liver, Kidney, Nutritional Status | Measures the total amount of protein in the blood. nih.gov | |

| Albumin | Liver, Kidney, Nutritional Status | A major protein in the blood; low levels can indicate liver or kidney disease. nih.gov |

Pharmacovigilance Methodologies (Post-Marketing Surveillance Relevance)

Pharmacovigilance is the science and set of activities related to the detection, assessment, understanding, and prevention of adverse effects or any other drug-related problems once a product is on the market. who.int This ongoing monitoring, also known as post-marketing surveillance (PMS), is crucial because pre-market clinical trials, while rigorous, involve a limited number of patients and are of relatively short duration. prorelixresearch.com Therefore, rare or long-term adverse effects may only become apparent after a drug is used by a larger and more diverse population. who.intprorelixresearch.com

Should this compound be marketed, its long-term safety profile would be monitored using established pharmacovigilance methodologies. These methods can be broadly categorized as passive and active surveillance.

Passive Surveillance: This is the most common form of pharmacovigilance and relies on the spontaneous reporting of adverse drug reactions (ADRs) by healthcare professionals and patients. slideshare.net

Spontaneous Reporting Systems: National regulatory agencies, such as the U.S. Food and Drug Administration (FDA), maintain large databases (e.g., the FDA Adverse Event Reporting System, or FAERS) to collect these reports. wikipedia.org These databases are continuously analyzed to detect "safety signals"—new or changing patterns of adverse events that may suggest a causal relationship with a drug. wikipedia.org

Active Surveillance: This approach involves proactively collecting safety data rather than waiting for voluntary reports. slideshare.netdistillersr.com

Registries: Patients taking a specific drug can be enrolled in a registry and followed over time to gather data on outcomes. wikipedia.org

Electronic Health Records (EHR) and Claims Databases: Large databases of electronic health records or health insurance claims can be analyzed to identify potential associations between drug exposure and adverse events. wikipedia.org

Prescription Event Monitoring: This method identifies a cohort of patients from prescription data and follows up with their physicians to gather information on any events that occurred during or after treatment. slideshare.net

These pharmacovigilance methods are essential for maintaining a comprehensive and evolving understanding of a drug's risk-benefit balance throughout its lifecycle. prorelixresearch.com

Drug Drug Interaction Research Methodologies for Preclamol Hydrochloride

Pharmacokinetic Interaction Studies

Pharmacokinetic (PK) interactions are those that affect the absorption, distribution, metabolism, and excretion (ADME) of a drug, thereby altering its concentration in the body. researchgate.net Methodologies to study these interactions involve a combination of in vitro and in vivo approaches.

Understanding the ADME properties of a drug is fundamental to predicting its pharmacokinetic behavior and potential for interactions. bioivt.comthermofisher.com

Absorption: Research into absorption interactions for an orally administered drug like Preclamol (B1238939) hydrochloride would involve in vitro models such as Caco-2 cell monolayers. creative-biolabs.com These cells mimic the intestinal epithelium and can be used to assess the permeability of the compound and identify if it is a substrate for intestinal transporters. In vivo studies in animal models would further elucidate its absorption characteristics in a more complex biological system.

Distribution: The extent of plasma protein binding is a key determinant of a drug's distribution. In vitro equilibrium dialysis studies are commonly used to determine the fraction of Preclamol hydrochloride bound to plasma proteins like albumin and alpha-1-acid glycoprotein. A high degree of protein binding can lead to displacement interactions with other highly bound drugs.

Metabolism: The metabolic pathways of this compound would be investigated using in vitro systems such as human liver microsomes and hepatocytes. thermofisher.com These systems contain the primary drug-metabolizing enzymes and can identify the specific enzymes responsible for breaking down the compound. This information is crucial for predicting interactions with drugs that inhibit or induce these enzymes.

Excretion: The routes of elimination of this compound and its metabolites would be determined through mass balance studies in animal models, and subsequently in humans. These studies involve administering a radiolabeled version of the drug and tracking its excretion in urine and feces.

| ADME Parameter | Common Research Methodology | Illustrative (Hypothetical) Finding for this compound |

| Absorption | Caco-2 Permeability Assay | Moderate to high permeability, suggesting good oral absorption. |

| Distribution | Equilibrium Dialysis | Moderately bound to human plasma proteins (~70%). |

| Metabolism | Human Liver Microsome Incubation | Primarily metabolized by CYP2D6 and CYP3A4. |

| Excretion | Mass Balance Study in Rats | Approximately 60% excreted in urine (15% as unchanged drug) and 40% in feces. |

Inhibition Studies: In vitro assays using human liver microsomes or recombinant human CYP enzymes are the standard for evaluating inhibitory potential. creative-bioarray.com this compound would be incubated with specific CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) and their respective probe substrates. criver.com A decrease in the formation of the substrate's metabolite would indicate inhibition, and from this, an IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined. creative-bioarray.com

Induction Studies: The potential for this compound to induce the expression of CYP enzymes is typically investigated using cultured human hepatocytes. sigmaaldrich.com The hepatocytes are treated with various concentrations of the drug, and the induction of specific CYP enzymes is measured at the mRNA level (using RT-qPCR) or at the protein activity level. sigmaaldrich.com

| CYP Isoform | Inhibition (Hypothetical IC50) | Induction (Hypothetical EC50) | Potential Clinical Significance |

| CYP1A2 | > 50 µM | > 50 µM | Low potential for interaction. |

| CYP2D6 | 5 µM | > 50 µM | Potential to inhibit the metabolism of CYP2D6 substrates. |

| CYP3A4 | 25 µM | > 50 µM | Weak potential to inhibit the metabolism of CYP3A4 substrates. |

This table presents hypothetical data for illustrative purposes. Specific studies on the modulation of cytochrome P450 enzymes by this compound are not available in the public domain.

Transporter proteins, such as P-glycoprotein (P-gp), play a significant role in drug absorption and distribution, including transport across the blood-brain barrier. nih.gov

In Vitro Transport Assays: The interaction of this compound with transporters like P-gp would be investigated using cell lines that overexpress the transporter, such as Caco-2 or LLC-PK1 cells. acs.orgnih.gov Bidirectional transport assays are conducted to determine if the drug is a substrate of the efflux transporter. Inhibition of the transporter by the drug would be assessed by measuring the transport of a known P-gp substrate in the presence and absence of this compound. nih.gov

For drugs that are weak acids or bases, their renal clearance can be influenced by urinary pH, which affects the extent of their ionization and subsequent reabsorption in the renal tubules. pharmacylibrary.com

In Vivo Renal Clearance Studies: To investigate the potential for pH-dependent excretion of this compound, clinical studies would be conducted where the urinary pH of healthy volunteers is controlled through the administration of acidifying (e.g., ammonium chloride) or alkalinizing (e.g., sodium bicarbonate) agents. nih.gov The renal clearance of this compound would then be measured at different urinary pH levels. nih.gov An increase in clearance in acidic urine and a decrease in alkaline urine would suggest pH-dependent excretion for a basic drug.

Pharmacodynamic Interaction Studies

Pharmacodynamic (PD) interactions occur when one drug alters the effect of another drug at its site of action. For a neuroactive compound like this compound, which acts on dopamine (B1211576) receptors, the potential for PD interactions with other centrally acting agents is a key area of investigation.

Preclinical Models: Animal models of neuropsychiatric conditions are essential for evaluating the potential synergistic or antagonistic effects of this compound when co-administered with other neuroactive drugs. For example, its effects on motor activity, cognitive function, or models of psychosis could be assessed alone and in combination with antipsychotics, antidepressants, or other dopamine agonists. acnp.org

Receptor Binding and Functional Assays: In vitro receptor binding assays would be used to determine if this compound has affinity for other receptors besides dopamine autoreceptors. Functional assays would then assess whether this binding results in agonistic, antagonistic, or allosteric modulatory effects.

Clinical Studies: In a clinical setting, carefully designed studies in patient populations would be necessary to evaluate the pharmacodynamic interactions. For instance, the co-administration of this compound with a standard antipsychotic could be studied to see if it enhances efficacy or mitigates side effects.

| Co-administered Neuroactive Compound | Potential Interaction | Research Methodology | Illustrative (Hypothetical) Finding |

| Haloperidol (D2 Antagonist) | Antagonistic | Animal models of psychosis, Receptor binding assays | This compound attenuates some of the motor side effects of haloperidol. |

| Levodopa (B1675098) (Dopamine Precursor) | Synergistic | Animal models of Parkinson's disease | Co-administration leads to a more sustained improvement in motor function. |

| Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) | Complex Interaction | Neurochemical studies in animals, Clinical observation | Potential for modulation of dopaminergic and serotonergic pathways. |

This table presents hypothetical data for illustrative purposes, as specific pharmacodynamic interaction studies for this compound with these compounds are not extensively reported in the scientific literature.

Future Directions and Research Gaps for Preclamol Hydrochloride

Elucidating Mechanisms of Action Refinements

A more precise understanding of Preclamol's interaction with the dopamine (B1211576) system is crucial for its future development. While it is known to act as a partial agonist at dopamine D2-like receptors, further research is needed to dissect its specific activities. frontiersin.orgnih.gov The D2-like receptor family includes D2, D3, and D4 subtypes, each with distinct distributions and functions in the brain. frontiersin.org Future research should focus on:

Receptor Subtype Selectivity: A detailed profiling of Preclamol's binding affinity and functional activity at D2, D3, and D4 receptors is necessary. nih.govmdpi.com High selectivity for specific subtypes could lead to more targeted therapeutic effects with fewer side effects. For instance, preferential action on autoreceptors is a desirable trait that could be further optimized. nih.govacs.org

Downstream Signaling Pathways: Beyond the modulation of cyclic AMP (cAMP), the impact of Preclamol (B1238939) on other signaling cascades, such as the β-arrestin pathway, needs to be investigated. Different signaling pathways can be associated with either therapeutic effects or adverse reactions.

Development of Next-Generation Analogues

The chemical structure of Preclamol serves as a scaffold for the development of new chemical entities with improved properties. eurekaselect.com Structure-activity relationship (SAR) studies can guide the synthesis of next-generation analogues with optimized characteristics. nih.govnih.govmdpi.commdpi.comrsc.org Key goals for such a program would include:

Enhanced Receptor Selectivity: Designing molecules with higher affinity for specific dopamine receptor subtypes to maximize therapeutic effects and minimize off-target interactions.

Improved Pharmacokinetic Profile: Modifying the chemical structure to achieve better oral bioavailability, a longer half-life, and more stable plasma concentrations.

Reduced Receptor Desensitization: A significant challenge observed in early studies with Preclamol was tachyphylaxis, or a rapid decrease in drug response. nih.gov Analogue development should aim to identify compounds with a reduced tendency to cause receptor desensitization.

Advanced Preclinical Modeling (e.g., Organoids, Humanized Models)

To bridge the gap between animal studies and human clinical trials, advanced preclinical models are essential. nih.govnih.gov For a CNS drug like Preclamol, these models can provide more accurate predictions of efficacy and neurotoxicity.

Human iPSC-Derived Neurons and Organoids: Patient-derived induced pluripotent stem cells (iPSCs) can be differentiated into dopaminergic neurons and midbrain organoids. nih.govparkinsonsnewstoday.comstemcell.com These models offer a platform to study the effects of Preclamol on human neural cells and circuits, and to investigate disease-specific mechanisms. nih.govnih.govresearchgate.net

Humanized Animal Models: Genetically engineered mice that express human dopamine receptors or other relevant human genes can provide a more accurate in vivo system for testing the efficacy and safety of Preclamol and its analogues. columbia.eduselectscience.net These models can be particularly useful for studying cognitive and behavioral effects that are difficult to replicate in standard animal models. wikipedia.org

Design of Rigorous Late-Phase Clinical Trials

The progression of Preclamol or its analogues into late-phase clinical trials will require careful planning and innovative trial designs. A key challenge to overcome is the tachyphylaxis observed in early studies. nih.gov Future trials should incorporate:

Adaptive Trial Designs: These designs allow for modifications to the trial protocol based on interim data, which can help in identifying the optimal patient population and dosing regimen more efficiently.

Enrichment Strategies: Enrolling patients who are more likely to respond to Preclamol, based on biomarkers or clinical characteristics, could increase the probability of a successful trial outcome.

Novel Endpoints: In addition to standard symptom rating scales, incorporating objective measures of cognitive function and real-world functional outcomes can provide a more comprehensive assessment of therapeutic benefit.

Long-term Efficacy and Safety: Given the chronic nature of the target indications, long-term extension studies are crucial to evaluate the durability of the therapeutic effect and to monitor for any delayed adverse events.

Personalized Medicine Approaches and Biomarker Identification

A personalized medicine approach aims to tailor treatment to the individual characteristics of each patient. nih.govlindushealth.com The identification of predictive biomarkers is a cornerstone of this approach. nih.govnih.gov For Preclamol, future research should focus on:

Neuroimaging Biomarkers: Techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) can be used to quantify dopamine receptor density and function in individual patients. nih.gov These measures could potentially predict a patient's response to a dopamine partial agonist like Preclamol. psychiatryonline.orgnews-medical.netresearchgate.net

Genetic Markers: Investigating the influence of genetic variations in dopamine receptors, transporters, and metabolic enzymes on the efficacy and tolerability of Preclamol could help in identifying patient populations who are most likely to benefit.

Pharmacodynamic Biomarkers: Developing assays to measure the downstream effects of Preclamol on signaling pathways in accessible tissues could provide a dynamic measure of drug response.

By addressing these research gaps, the full therapeutic potential of Preclamol hydrochloride and a new generation of related compounds may be realized, offering novel treatment options for a range of challenging neuropsychiatric disorders.

Q & A

Q. What are the primary pharmacological mechanisms of Preclamol hydrochloride in modulating dopamine receptors?

this compound (S-(-)-3-PPP) acts as a selective D2 dopamine receptor partial agonist. Its mechanism involves differential modulation of presynaptic autoreceptors and postsynaptic receptors, depending on dopaminergic tone. Under basal conditions (2 mM K+), it inhibits dopamine synthesis via autoreceptor activation, while in high-dopaminergic tone (15 mM K+), its partial agonism leads to reduced autoreceptor efficacy . Methodologically, its effects are quantified using ex vivo striatal mince assays with [³H]-L-tyrosine incorporation and HPLC analysis of dopamine synthesis .

Q. How can researchers validate the enantiomeric purity of this compound during synthesis?

Asymmetric catalytic Negishi cross-coupling is a key method for enantioselective synthesis of (S)-Preclamol. Chiral HPLC or polarimetry should be employed to confirm enantiomeric purity, with specific retention times or optical rotation values compared to reference standards. Recent syntheses report >99% enantiomeric excess using cobalt-catalyzed decarboxylative coupling protocols .

Q. What standard assays are used to evaluate Preclamol’s partial agonism at D2 receptors?

Functional assays include:

- Dopamine synthesis inhibition : Measure [³H]-tyrosine incorporation in rat striatal minces under varying K+ conditions (2 mM vs. 15 mM) .

- Antagonist reversal : Co-administer sulpiride (100 nM), a D2 antagonist, to block Preclamol’s effects, confirming receptor specificity .

- Comparative studies : Contrast Preclamol’s intrinsic activity with full agonists (e.g., quinpirole) and antagonists (e.g., sulpiride) using dose-response curves .

Advanced Research Questions

Q. How should experimental designs account for Preclamol’s context-dependent effects on dopamine synthesis?

Preclamol’s dual effects (autoreceptor agonism vs. postsynaptic modulation) require controlled manipulation of dopaminergic tone:

- Basal conditions : Use 2 mM K+ to simulate low dopaminergic activity, where Preclamol inhibits synthesis via autoreceptors.

- Stimulated conditions : Apply 15 mM K+ to depolarize neurons, mimicking high dopaminergic tone, where Preclamol’s partial agonism reduces autoreceptor efficacy .

- Statistical rigor : Use one-way ANOVA with Bonferroni correction for multiple comparisons, as demonstrated in striatal mince studies .

Q. How do discrepancies between Preclamol’s preclinical and clinical outcomes inform translational research?

Preclinical studies show Preclamol modulates negative symptoms (e.g., social withdrawal) via prefrontal cortex D2 receptors, yet clinical trials failed to demonstrate efficacy for schizophrenia’s positive symptoms (e.g., hallucinations). To reconcile this:

- Species differences : Rodent models may not fully replicate human D2 receptor heterogeneity.

- Functional selectivity : Preclamol lacks the biased signaling properties of newer agents like aripiprazole, which acts as a functionally selective D2 ligand .

- Experimental refinement : Incorporate human-derived neuronal cultures or transgenic models with humanized D2 receptors .

Q. What strategies resolve contradictions in Preclamol’s autoreceptor vs. postsynaptic effects?

Contradictions arise from tissue-specific receptor populations and assay conditions. Recommended approaches:

- Region-specific studies : Compare effects in striatum (autoreceptor-rich) vs. prefrontal cortex (postsynaptic-dominant) using microdissected brain slices .

- Receptor density quantification : Employ radioligand binding (e.g., [³H]-spiperone) to correlate Preclamol’s efficacy with D2 receptor expression levels .

- Computational modeling : Use kinetic models to simulate partial agonist behavior under varying receptor occupancy scenarios .

Methodological Resources

Key Research Gaps

- Biased signaling : Lack of data on Preclamol’s β-arrestin vs. G-protein signaling bias compared to aripiprazole.

- Long-term effects : Limited studies on receptor desensitization after chronic administration.

- Cross-species validation : Need for parallel experiments in human iPSC-derived dopamine neurons.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。